

An In-depth Technical Guide to the Grades of Cereclor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cereclor, a trade name for a range of chlorinated paraffins, encompasses a variety of grades tailored for specific industrial applications. These compounds are valued for their properties as plasticizers, flame retardants, and extreme pressure additives in lubricants. This technical guide provides a detailed overview of the different grades of **Cereclor**, their chemical and physical properties, and the general methodology behind their production and characterization.

Classification of Cereclor Grades

Cereclor grades are primarily categorized based on their carbon chain length and chlorine content. These two factors significantly influence the physical and chemical properties of the final product, such as viscosity, density, and thermal stability. The main classifications are:

- Mid-Chain Chlorinated Paraffins (MCCPs): Typically based on a C14-C17 paraffin chain.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The **Cereclor** E and S series fall into this category.
- Long-Chain Chlorinated Paraffins (LCCPs): Generally derived from a C18-C20 paraffin chain.[\[8\]](#)[\[9\]](#) The **Cereclor** M series is an example of this type.
- Wax Grade Chlorinated Paraffins: These are based on paraffin chains with more than 20 carbon atoms.[\[10\]](#)[\[11\]](#)[\[12\]](#)

The numerical designation within each grade, such as **Cereclor** S52, often corresponds to the approximate weight percentage of chlorine in the product.[\[13\]](#)

Data Presentation: Properties of Cereclor Grades

The following tables summarize the typical physical properties of various **Cereclor** grades based on available technical data sheets.

Table 1: **Cereclor** E Grades (Mid-Chain, C14-C17)[\[14\]](#)

Grade	Chlorine Content (% w/w)	Viscosity @ 40°C (Stokes)	Density @ 40°C (g/ml)	Colour (Hazen)	Thermal Stability (4hrs @ 175°C, % HCl w/w)	Volatility (4 hrs @ 180°C, % weight loss w/w)
E40	40	0.28	1.09	50	0.08	5.2
E40C	40	0.28	1.09	50	0.08	5.2
E40T	40	0.28	1.09	100	0.02	5.2
E45	44	0.52	1.12	60	0.06	3.7
E45C	44	0.52	1.12	60	0.06	3.7
E50	50	1.77	1.21	80	0.05	2.0
E50T	50	1.77	1.21	150	0.02	2.0
E55	55	6.5	1.30	100	0.05	1.0
E56	56	10.0	1.32	100	0.05	0.8
E56C	56	10.0	1.32	100	0.05	0.8
E56T	56	10.0	1.32	150	0.02	0.8
E60	60	40.0	1.40	150	0.05	0.5

Table 2: **Cereclor** S Grades (Mid-Chain, C14-C17)

Grade	Chlorine Content (% w/w)	Viscosity (SUS @ 100°F)	Viscosity (SUS @ 210°F)	Density @ 25°C (g/ml)	Pour Point (°F)
S40[2]	40	132	22	1.11	-45.4
S50[4]	45	300	35	1.17	-19
S52[15]	51.7	1441	69	1.26	15.5
S58[5][7]	58.15	13606	196	1.36	44.5

Table 3: **Cereclor** M and Wax Grades (Long-Chain and Wax)

Grade	Chain Length	Chlorine Content (% w/w)	Viscosity (SUS @ 100°F)	Viscosity (SUS @ 210°F)	Density @ 25°C (g/ml)	Pour Point (°F)
M50[8][9]	C18-C20	50	15300	180	1.28	35.5
Cereclor 42[11]	>C20	42	8670	130	1.16	5
Cereclor 48[10][12]	>C20	48	20827	328	1.24	50

Experimental Protocols

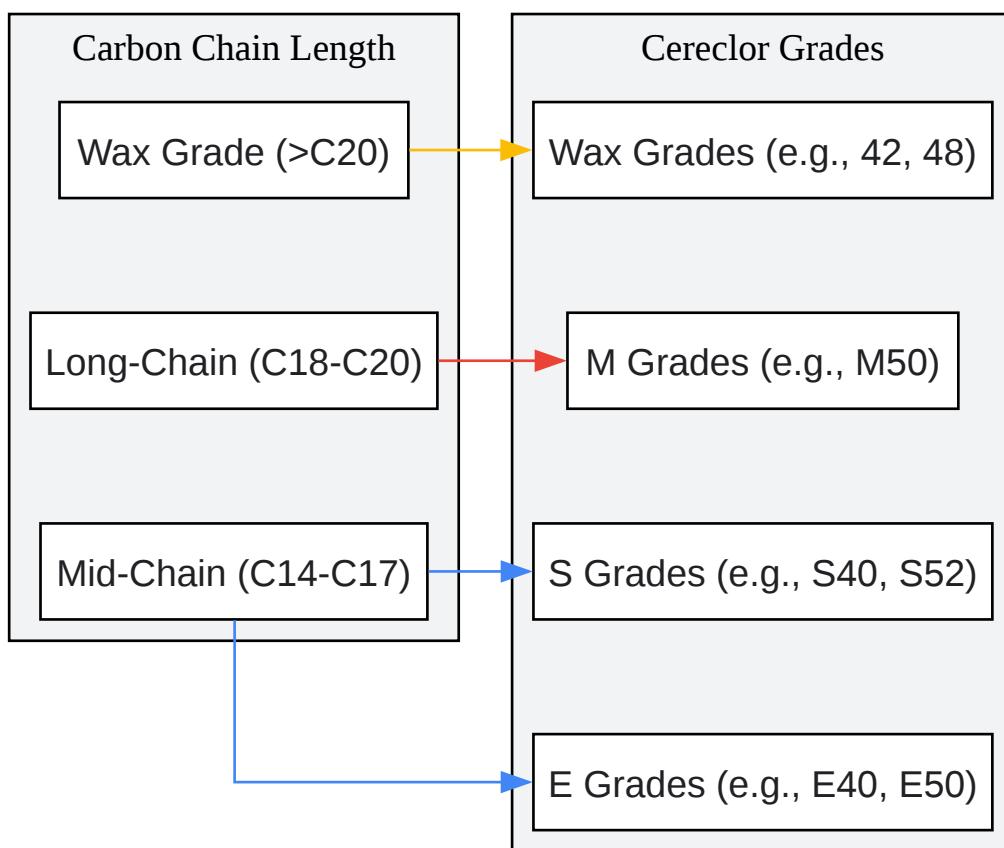
Detailed experimental protocols for specific **Cereclor** grades are proprietary and not publicly available. However, the general manufacturing and quality control processes for chlorinated paraffins involve the following key stages.

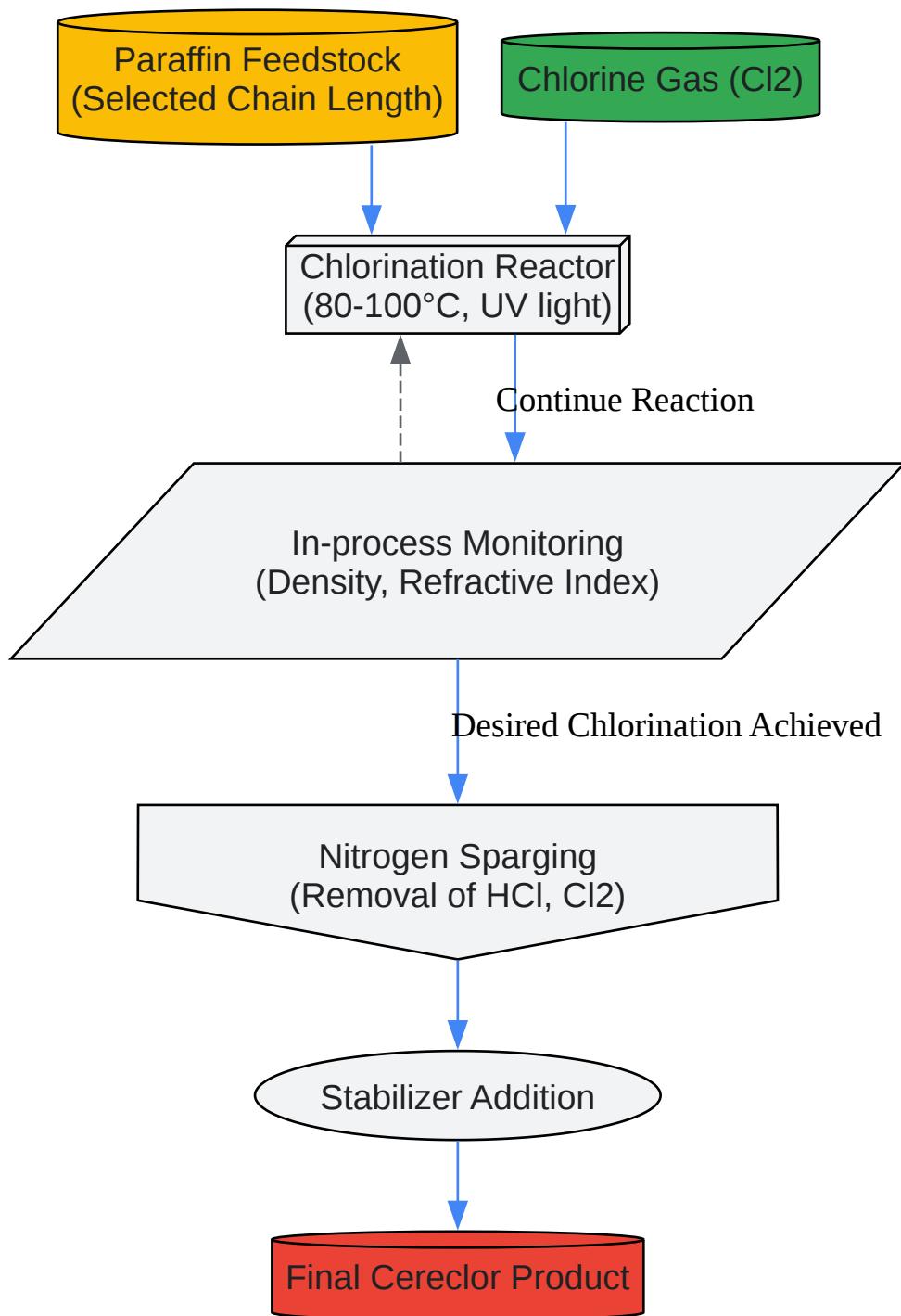
General Synthesis of Chlorinated Paraffins

The industrial production of chlorinated paraffins is achieved through the direct chlorination of a suitable paraffin feedstock.[16]

- Feedstock Selection: A paraffin fraction with the desired carbon chain length (e.g., C14-C17 for MCCPs) is selected. The feedstock should have low levels of isoparaffins and aromatic

compounds.[16]


- Chlorination Reaction: The paraffin is reacted with chlorine gas at a controlled temperature, typically between 80-100°C.[16] The reaction can be initiated or promoted by UV light.[16] The general reaction is: $C_xH_{2(x+1)} + yCl_2 \rightarrow C_xH_{2(x+1)-y}Cl_y + yHCl$
- Reaction Monitoring: The degree of chlorination is monitored in real-time, often by measuring the density or refractive index of the reaction mixture.
- Termination and Purification: Once the desired chlorine content is reached, the reaction is stopped. Residual hydrochloric acid and chlorine gas are removed by sparging with an inert gas like nitrogen.[16]
- Stabilization: A stabilizer, such as epoxidized vegetable oil or certain organophosphorus compounds, may be added to improve the thermal stability of the final product.[16]


Quality Control and Characterization

The properties listed in the data tables are measured using standard analytical techniques:

- Chlorine Content: Determined by methods such as titration after combustion (e.g., Schöniger flask method) or X-ray fluorescence (XRF).
- Viscosity: Measured using standard viscometers, such as a Saybolt Universal Viscometer (for SUS units) or a capillary viscometer, at specified temperatures.
- Density: Determined using a hydrometer or a pycnometer at a specified temperature.
- Pour Point: The lowest temperature at which the oil will still flow, determined by standard methods like ASTM D97.
- Thermal Stability: Assessed by heating the sample at a high temperature for a specified duration and measuring the amount of evolved hydrogen chloride (HCl), typically by titration.
- Colour: Measured using a colorimeter and compared to a standard scale, such as Hazen or Gardner.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cereclor E40 | Lubricant and Metalworking Fluids | Extreme Pressure (EP) Additive [tri-iso.com]
- 2. Cereclor S40 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 3. Chlorinated Paraffin Archives | Sea-Land Chemical Company [sealandchem.com]
- 4. Cereclor S50 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 5. Cereclor S58 | Coatings, Adhesives, Sealants Applications | Plasticizer and Flame Retardant [tri-iso.com]
- 6. tri-iso.com [tri-iso.com]
- 7. tri-iso.com [tri-iso.com]
- 8. Cereclor M50 | Coatings, Adhesives, Sealants (Plasticizer and Flame Retardant) | [tri-iso.com]
- 9. tri-iso.com [tri-iso.com]
- 10. Cereclor 48 | Coatings, Adhesives and Sealants (Flame Retardant and Plasticizer) [tri-iso.com]
- 11. tri-iso.com [tri-iso.com]
- 12. tri-iso.com [tri-iso.com]
- 13. toxicslink.org [toxicslink.org]
- 14. tri-iso.com [tri-iso.com]
- 15. scribd.com [scribd.com]
- 16. Chlorinated paraffins - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Grades of Cereclor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8269983#what-are-the-different-grades-of-cereclor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com